molecular formula C10H7ClN2O B8675492 2-Chloro-4-pyridin-3-yloxy-pyridine

2-Chloro-4-pyridin-3-yloxy-pyridine

Cat. No. B8675492
M. Wt: 206.63 g/mol
InChI Key: MAYSVJKOHYVHTH-UHFFFAOYSA-N
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Patent
US08022222B2

Procedure details

Using the method of Example 3, Step A, pyridin-3-ol (0.450 g, 4.73 mmol), 60% sodium hydride in mineral oil (189 mg, 4.73 mmol), and 2-chloro-4-nitropyridine (0.750 g, 4.73 mmol) were reacted to provide 2-chloro-4-(pyridin-3-yloxy)pyridine (0.938 g, 96% yield) as a clear oil. 1H NMR (CDCl3) δ 8.57 (d, 1H), 8.49 (d, 1H), 8.28 (d, 1H), 7.39-7.48 (m, 2H), 6.86 (s, 1H), 6.82 (d, 1H).
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
189 mg
Type
reactant
Reaction Step Three
Quantity
0.75 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([OH:7])[CH:2]=1.[H-].[Na+].[Cl:10][C:11]1[CH:16]=[C:15]([N+]([O-])=O)[CH:14]=[CH:13][N:12]=1>>[Cl:10][C:11]1[CH:16]=[C:15]([O:7][C:3]2[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=2)[CH:14]=[CH:13][N:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.45 g
Type
reactant
Smiles
N1=CC(=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
oil
Quantity
189 mg
Type
reactant
Smiles
Step Four
Name
Quantity
0.75 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1)OC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.938 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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